Cas no 82060-93-3 (5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde)

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde is a versatile aromatic aldehyde featuring a fused benzofuran core with a chloro substituent at the 5-position. This compound is of significant interest in synthetic organic chemistry due to its reactive aldehyde group, which serves as a key intermediate for further functionalization, including condensation, reduction, or nucleophilic addition reactions. The dihydrobenzofuran scaffold enhances stability while maintaining reactivity, making it valuable for pharmaceutical and agrochemical applications. Its well-defined structure and high purity ensure consistent performance in complex syntheses. The chloro group further expands its utility by enabling selective modifications via cross-coupling or substitution reactions. Suitable for research and industrial-scale applications.
5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde structure
82060-93-3 structure
Product Name:5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
CAS No:82060-93-3
MF:C9H7ClO2
MW:182.60368180275
CID:1805333
PubChem ID:12962652
Update Time:2025-10-18

5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-CHLORO-2,3-DIHYDROBENZOFURAN-7-CARBALDEHYDE
    • 5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
    • Z1198279527
    • SCHEMBL10544843
    • EN300-132058
    • 5-Chloro-2,3-dihydro-7-benzofurancarboxaldehyde
    • AKOS006303436
    • MB08854
    • 82060-93-3
    • DB-413841
    • Inchi: 1S/C9H7ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2
    • InChI Key: ILSYFMFNLHYKGZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C2=C(C=1)CCO2

Computed Properties

  • Exact Mass: 182.0134572g/mol
  • Monoisotopic Mass: 182.0134572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 313.4±42.0 °C at 760 mmHg
  • Flash Point: 144.9±26.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde Security Information

5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T776318-10mg
5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
82060-93-3
10mg
$ 50.00 2022-06-02
TRC
T776318-50mg
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$ 295.00 2022-06-02
A2B Chem LLC
AH76191-50mg
5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
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$220.00 2023-12-30
A2B Chem LLC
AH76191-100mg
5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
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$311.00 2023-12-30
A2B Chem LLC
AH76191-250mg
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$429.00 2023-12-30
A2B Chem LLC
AH76191-500mg
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$658.00 2023-12-30
A2B Chem LLC
AH76191-1g
5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
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Enamine
EN300-132058-0.05g
5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
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